3-bromo-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as BIBX1382 and is a potent and selective antagonist of the epidermal growth factor receptor (EGFR). In
Mecanismo De Acción
BIBX1382 works by binding to the 3-bromo-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide and preventing it from activating downstream signaling pathways that promote cell growth and survival. This inhibition of this compound signaling leads to the inhibition of cancer cell growth and proliferation. BIBX1382 is highly selective for this compound and does not affect other related receptors, making it a promising therapeutic agent for cancer treatment.
Biochemical and physiological effects
BIBX1382 has been shown to have significant biochemical and physiological effects. In addition to its anti-cancer properties, BIBX1382 has been shown to have anti-inflammatory effects. Studies have also shown that BIBX1382 can improve glucose tolerance and insulin sensitivity in animal models, making it a potential treatment for type 2 diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BIBX1382 in lab experiments is its high selectivity for 3-bromo-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide. This selectivity allows researchers to study the specific effects of this compound inhibition without affecting other related receptors. However, one limitation of using BIBX1382 is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in experiments.
Direcciones Futuras
There are several potential future directions for research on BIBX1382. One area of interest is the use of BIBX1382 in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another area of interest is the development of more potent and selective 3-bromo-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide inhibitors based on the structure of BIBX1382. Additionally, further research is needed to fully understand the anti-inflammatory and anti-diabetic effects of BIBX1382 and its potential use in treating these conditions.
Conclusion
In conclusion, BIBX1382 is a promising compound for scientific research due to its high selectivity for this compound and its potential use in cancer treatment. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions make it an important area of study in the field of medicinal chemistry.
Métodos De Síntesis
The synthesis of BIBX1382 involves several steps. The first step involves the preparation of 3-bromo-4-methoxybenzaldehyde by reacting 3-bromo-4-methoxybenzoyl chloride with sodium methoxide. The resulting product is then reacted with 2-amino-5-isopropylbenzoxazole to form 3-(5-isopropyl-1,3-benzoxazol-2-yl)benzaldehyde. This compound is then reacted with 3-bromoaniline to form BIBX1382.
Aplicaciones Científicas De Investigación
BIBX1382 has been extensively studied for its potential use in cancer treatment. The compound has been shown to inhibit the growth of cancer cells by blocking the 3-bromo-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide signaling pathway. This pathway is known to play a critical role in the development of many types of cancer, including lung, breast, and colon cancer. BIBX1382 has also been shown to enhance the effectiveness of chemotherapy drugs when used in combination.
Propiedades
IUPAC Name |
3-bromo-4-methoxy-N-[3-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21BrN2O3/c1-14(2)15-7-10-22-20(13-15)27-24(30-22)17-5-4-6-18(11-17)26-23(28)16-8-9-21(29-3)19(25)12-16/h4-14H,1-3H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIAKDXTNDIXRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC(=C(C=C4)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.